Cobimetinib (R-enantiomer)

Descripción

BenchChem offers high-quality Cobimetinib (R-enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobimetinib (R-enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

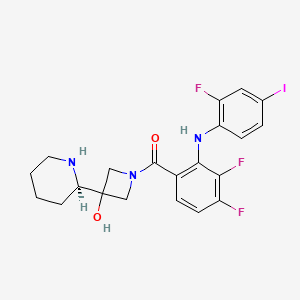

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585319 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934660-94-3 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cobimetinib (R-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobimetinib, an approved therapeutic agent for certain cancers, is the (S)-enantiomer of the molecule GDC-0973. As with many chiral drugs, the biological activity of its corresponding (R)-enantiomer is of significant interest for a comprehensive understanding of its stereoselective pharmacology. This technical guide provides a detailed examination of the mechanism of action of the R-enantiomer of Cobimetinib, focusing on its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document synthesizes available data on its inhibitory activity, outlines relevant experimental protocols for its characterization, and employs visualizations to elucidate key concepts.

Introduction: The Role of Stereochemistry in MEK Inhibition

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Cobimetinib itself is the (S)-enantiomer of the chiral molecule GDC-0973. The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is due to the stereospecific nature of interactions between drug molecules and their biological targets, such as enzymes and receptors. Therefore, understanding the activity of the less active R-enantiomer is crucial for a complete pharmacological profile.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The primary mechanism of action for both enantiomers of Cobimetinib is the inhibition of MEK1 and MEK2. MEK kinases are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. In cancer cells with activating mutations in upstream components of this pathway (e.g., BRAF or RAS), the constitutive activation of MEK and ERK drives tumor growth.

Cobimetinib and its R-enantiomer are allosteric inhibitors, meaning they bind to a site on the MEK enzyme that is distinct from the ATP-binding pocket. This allosteric binding locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK.

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Cobimetinib and its R-enantiomer.

Quantitative Analysis of Inhibitory Activity

While Cobimetinib (the S-enantiomer) is a highly potent inhibitor of MEK1, its R-enantiomer exhibits significantly lower activity. The stereochemistry at the piperidin-2-yl moiety is critical for optimal binding and inhibition.

| Enantiomer | Target | IC50 (nM) | Relative Potency |

| Cobimetinib (S-enantiomer) | MEK1 | 4.2 | >10-fold more potent than (R)-enantiomer[1] |

| Cobimetinib (R-enantiomer) | MEK1 | Data not available | Less active enantiomer |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To characterize the inhibitory activity of the R-enantiomer of Cobimetinib, a standard in vitro kinase assay can be employed. The following protocol provides a general framework for such an experiment.

In Vitro MEK1 Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound (e.g., Cobimetinib R-enantiomer) against MEK1 kinase activity.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Test compound (Cobimetinib R-enantiomer) dissolved in DMSO

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader (luminescence or fluorescence capable)

-

384-well plates

Workflow Diagram:

Procedure:

-

Compound Preparation: Prepare a serial dilution of the Cobimetinib (R-enantiomer) in 100% DMSO.

-

Reaction Setup:

-

In a 384-well plate, add the diluted test compound.

-

Add the MEK1 enzyme solution to each well containing the compound and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Initiation of Kinase Reaction:

-

To initiate the reaction, add a mixture of the inactive ERK2 substrate and ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a suitable kinase detection reagent according to the manufacturer's instructions.

-

Read the plate on a microplate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Pharmacokinetics of Chiral Drugs: A General Perspective

-

Absorption: While passive diffusion is generally not stereoselective, carrier-mediated transport can be.

-

Distribution: Plasma protein binding can be stereoselective, leading to differences in the unbound, pharmacologically active fraction of each enantiomer.

-

Metabolism: The enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) family, are chiral and can metabolize enantiomers at different rates.

-

Excretion: Renal clearance, involving both passive filtration and active secretion, can also be a stereoselective process.

Given these principles, it is plausible that the R- and S-enantiomers of Cobimetinib may have different rates of metabolism and clearance, leading to different plasma concentrations and durations of action if administered separately.

Resistance Mechanisms

Resistance to MEK inhibitors, including Cobimetinib, is a significant clinical challenge. While no resistance mechanisms have been specifically attributed to the R-enantiomer due to its lower activity, the mechanisms observed with Cobimetinib (S-enantiomer) are relevant to the target and pathway. These mechanisms often involve the reactivation of the MAPK pathway through various means:

-

Mutations in MEK1/2: Alterations in the drug-binding site can reduce inhibitor affinity.

-

Bypass Tracks: Activation of alternative signaling pathways, such as the PI3K/AKT pathway, can drive cell proliferation independently of the MAPK pathway.

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs can lead to the reactivation of the MAPK or other pro-survival pathways.

The following diagram depicts the logical relationship of these resistance mechanisms.

References

Synthesis of Cobimetinib (R-enantiomer): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic pathway for the R-enantiomer of Cobimetinib, a potent and selective MEK1/2 inhibitor. The synthesis leverages a stereospecific approach, starting from an enantiomerically pure precursor to ensure the desired chirality in the final active pharmaceutical ingredient. This document details the experimental protocols for the core synthesis, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Strategy

The synthesis of the R-enantiomer of Cobimetinib is a multi-step process that hinges on the preparation of a chiral piperidinyl-azetidinol intermediate. The stereochemistry of the final product is established early in the synthesis by utilizing (R)-N-Boc-2-piperidinecarboxylic acid as the starting material. The core of the synthesis involves the coupling of this chiral piperidine moiety with a protected azetidinone, followed by the introduction of the functionalized aromatic side chain. The final step involves the deprotection of the piperidine nitrogen to yield the target molecule.

Below is a graphical representation of the overall synthetic workflow.

The R-Enantiomer of Cobimetinib: A Biochemical Profile of the Less Active Stereoisomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobimetinib, a potent and selective inhibitor of MEK1 and MEK2, is a key therapeutic agent in the treatment of certain cancers, particularly BRAF V600 mutation-positive melanoma. As a chiral molecule, cobimetinib exists as two enantiomers, the (S)- and (R)-forms. The clinically approved and biologically active form is the (S)-enantiomer. This technical guide provides an in-depth examination of the biochemical properties of the (R)-enantiomer of cobimetinib, offering a comparative analysis with its active counterpart and detailing the experimental methodologies used for its characterization. Understanding the properties of the less active enantiomer is crucial for a comprehensive understanding of the drug's stereospecificity and for optimizing drug development processes.

Biochemical Properties and Potency

The defining biochemical characteristic of the (R)-enantiomer of cobimetinib is its significantly reduced inhibitory activity against the MEK1 and MEK2 kinases compared to the (S)-enantiomer.

Table 1: Comparative Potency of Cobimetinib Enantiomers

| Enantiomer | Target | Potency Comparison | IC50 (S-enantiomer) | Reference |

| (S)-Cobimetinib | MEK1 | >10-fold more potent | 4.2 nM | [1][2][3][4] |

| (R)-Cobimetinib | MEK1 | Less active | Data not specified | [1][5][6] |

As documented in the development of XL518 (the research code for cobimetinib), the (S)-isomer was found to be over 10-fold more potent than the (R)-isomer in both biochemical and cellular assays[1]. While a specific IC50 value for the (R)-enantiomer is not publicly available, its designation as the "less active" enantiomer is consistently reported[5][6][7]. The high potency of the (S)-enantiomer is attributed to its specific stereochemical configuration, which allows for optimal binding to the allosteric site of the MEK1/2 kinases[1].

Mechanism of Action: The MAPK/ERK Signaling Pathway

Cobimetinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. By binding to an allosteric pocket of MEK1/2, the (S)-enantiomer of cobimetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation[8]. The reduced potency of the (R)-enantiomer suggests a suboptimal fit within this allosteric binding site, leading to less effective inhibition of the kinase.

Experimental Protocols

The characterization of the biochemical properties of the cobimetinib enantiomers involves a series of well-defined experimental procedures.

Chiral Separation of Enantiomers

To study the individual enantiomers, they must first be separated from the racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Stationary Phase: A common choice for separating chiral compounds like cobimetinib would be a polysaccharide-based CSP, such as those derived from cellulose or amylose.

-

Mobile Phase: The mobile phase composition is optimized to achieve the best separation and can consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol).

-

Detection: A UV detector is typically used to monitor the elution of the separated enantiomers.

-

Outcome: This method allows for the isolation of the (R)- and (S)-enantiomers with high purity, which is essential for subsequent biochemical assays.

Biochemical Kinase Assay for MEK1/2 Inhibition

This assay directly measures the ability of each enantiomer to inhibit the enzymatic activity of MEK1 and MEK2.

Methodology: In Vitro MEK1/2 Kinase Assay

-

Reagents:

-

Recombinant human MEK1 or MEK2 enzyme.

-

A specific substrate, such as inactive ERK2.

-

Adenosine triphosphate (ATP) as the phosphate donor.

-

Assay buffer to maintain optimal pH and ionic strength.

-

Serial dilutions of the (R)- and (S)-enantiomers of cobimetinib.

-

-

Procedure:

-

The MEK1/2 enzyme is incubated with varying concentrations of each cobimetinib enantiomer.

-

The kinase reaction is initiated by the addition of the ERK2 substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated ERK2 (p-ERK) is quantified.

-

-

Detection Methods:

-

Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

ELISA or Western Blot: Uses an antibody specific to the phosphorylated form of the substrate (p-ERK).

-

-

Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) for each enantiomer.

Cellular Proliferation Assay

This assay assesses the effect of the enantiomers on the growth of cancer cell lines that are dependent on the MAPK/ERK pathway.

Methodology: Cell-Based Proliferation Assay

-

Cell Lines: Cancer cell lines with known BRAF or KRAS mutations (e.g., A375 melanoma, HT-29 colon cancer) are typically used.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of the (R)- and (S)-enantiomers of cobimetinib.

-

After a defined incubation period (e.g., 72-96 hours), cell viability or proliferation is measured.

-

-

Detection Methods:

-

MTT or MTS Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.

-

Direct Cell Counting: Using a cell counter or imaging-based system.

-

-

Data Analysis: The data is used to determine the GI50 (concentration for 50% growth inhibition) for each enantiomer, providing a measure of their cellular potency.

Conclusion

The biochemical profile of the (R)-enantiomer of cobimetinib is characterized by a significantly lower potency in inhibiting MEK1/2 compared to its (S)-enantiomer counterpart. This stereospecificity highlights the precise structural requirements for effective binding to the allosteric site of the MEK kinases. The experimental methodologies outlined in this guide, from chiral separation to biochemical and cellular assays, provide a robust framework for the characterization of chiral kinase inhibitors. A thorough understanding of the properties of both enantiomers is fundamental for drug development, ensuring the selection of the most active and specific therapeutic candidate.

References

- 1. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cobimetinib (R-enantiomer)|934660-94-3|安捷凯 [anjiechem.com]

- 8. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Evaluation of Cobimetinib Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobimetinib, a potent and selective inhibitor of MEK1 and MEK2, is a clinically approved therapeutic for BRAF V600 mutation-positive metastatic melanoma. As a chiral molecule, the stereochemistry of Cobimetinib is critical to its pharmacological activity. This technical guide provides an in-depth overview of the preclinical evaluation of Cobimetinib's enantiomers, focusing on the differential activity between the eutomer (S)-Cobimetinib and its less active distomer, (R)-Cobimetinib. This document outlines the necessary experimental protocols for chiral separation, in vitro and in vivo characterization, and presents a framework for the comprehensive preclinical assessment of chiral kinase inhibitors.

Introduction

The mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. Cobimetinib (GDC-0973, XL-518) is a reversible, allosteric inhibitor of MEK1 and MEK2, the downstream effectors of RAF kinases.

Cobimetinib possesses a stereocenter, and its therapeutic activity resides primarily in the (S)-enantiomer. The (R)-enantiomer is known to be significantly less active. This stereoselectivity is a common feature of chiral drugs, where one enantiomer (the eutomer) exhibits the desired pharmacological effect, while the other (the distomer) may have lower activity, different activity, or even contribute to off-target effects. Therefore, a thorough preclinical evaluation of the individual enantiomers is a regulatory and scientific necessity in drug development.

This guide details the methodologies required to characterize the enantiomers of Cobimetinib, providing a template for the preclinical assessment of other chiral drug candidates.

Chiral Separation and Synthesis

The synthesis of enantiomerically pure Cobimetinib is a key challenge. Several synthetic routes have been developed to obtain the desired (S)-enantiomer. These methods often involve either the use of chiral starting materials or a resolution step to separate the enantiomers from a racemic mixture.

Kinetic resolution is a common strategy employed to separate the enantiomers. This process utilizes a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts that can be separated based on their differential solubility or chromatographic behavior. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of Cobimetinib enantiomers.

Differential Pharmacological Activity

The primary goal of the preclinical evaluation of enantiomers is to quantify the difference in their biological activity. For a MEK inhibitor like Cobimetinib, this involves in vitro kinase assays and cell-based proliferation assays.

In Vitro MEK1/2 Kinase Inhibition

Table 1: In Vitro MEK1 Kinase Inhibition of Cobimetinib Enantiomers

| Enantiomer | Target | IC50 (nM) |

|---|---|---|

| (S)-Cobimetinib | MEK1 | Data not publicly available |

| (R)-Cobimetinib | MEK1 | Data not publicly available |

Note: While specific IC50 values for a direct comparison are not available in the cited literature, the (R)-enantiomer is established as being less potent.

Cellular Proliferation Assays

The anti-proliferative activity of the Cobimetinib enantiomers should be assessed in cancer cell lines with activating mutations in the MAPK pathway (e.g., BRAF V600E). Assays such as the MTT or CellTiter-Glo assay are commonly used to measure cell viability and proliferation following treatment with the compounds. It is expected that (S)-Cobimetinib will show significantly greater potency in inhibiting cell proliferation compared to the (R)-enantiomer.

Table 2: Anti-proliferative Activity of Cobimetinib Enantiomers in BRAF V600E Mutant Melanoma Cells

| Enantiomer | Cell Line | GI50 (µM) |

|---|---|---|

| (S)-Cobimetinib | A375 | Data not publicly available |

| (R)-Cobimetinib | A375 | Data not publicly available |

Note: Quantitative data for the (R)-enantiomer is not publicly available, but it is expected to have a significantly higher GI50 value, indicating lower potency.

Signaling Pathway Analysis

The mechanism of action of Cobimetinib is the inhibition of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. A key component of the preclinical evaluation is to demonstrate that the differential activity of the enantiomers correlates with their effects on the MAPK signaling pathway.

Caption: MAPK/ERK signaling pathway and the inhibitory action of (S)-Cobimetinib on MEK1/2.

In Vivo Efficacy

The differential activity of the enantiomers should be confirmed in in vivo models. Xenograft studies using human cancer cell lines implanted in immunocompromised mice are the standard. Tumor growth inhibition is the primary endpoint. It is anticipated that (S)-Cobimetinib will demonstrate significant anti-tumor efficacy, while the (R)-enantiomer will have minimal to no effect at comparable doses.

Table 3: In Vivo Anti-Tumor Efficacy of Cobimetinib Enantiomers in a Xenograft Model

| Enantiomer | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| (S)-Cobimetinib | e.g., 10 | Data not publicly available |

| (R)-Cobimetinib | e.g., 10 | Data not publicly available |

Note: In vivo comparative data for the enantiomers is not publicly available. The active (S)-enantiomer, Cobimetinib, has demonstrated dose-dependent tumor growth inhibition in various xenograft models.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate preclinical evaluation of drug candidates. The following are representative protocols that can be adapted for the study of Cobimetinib enantiomers.

Chiral HPLC Separation of Cobimetinib Enantiomers

Objective: To separate and quantify the (S)- and (R)-enantiomers of Cobimetinib.

Materials:

-

Racemic Cobimetinib standard

-

(S)-Cobimetinib reference standard

-

(R)-Cobimetinib reference standard

-

HPLC-grade solvents (e.g., hexane, ethanol, isopropanol)

-

Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

-

HPLC system with UV detector

Method:

-

Prepare a stock solution of racemic Cobimetinib in an appropriate solvent (e.g., ethanol).

-

Develop a mobile phase system by testing different ratios of HPLC-grade solvents (e.g., hexane:ethanol).

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.

-

Inject the racemic Cobimetinib solution and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

-

Inject the individual (S)- and (R)-enantiomer reference standards to confirm the identity of each peak.

-

Develop a quantitative method by creating a calibration curve for each enantiomer.

In Vitro MEK1 Kinase Assay

Objective: To determine the IC50 of each Cobimetinib enantiomer against MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate (e.g., inactive ERK2)

-

(S)-Cobimetinib and (R)-Cobimetinib

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Method:

-

Prepare serial dilutions of each Cobimetinib enantiomer in DMSO.

-

In a microplate, add the MEK1 enzyme, the substrate, and the kinase buffer.

-

Add the diluted enantiomers to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Cell Proliferation (MTT) Assay

Objective: To determine the GI50 of each Cobimetinib enantiomer on cancer cell proliferation.

Materials:

-

BRAF V600E mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(S)-Cobimetinib and (R)-Cobimetinib

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Method:

-

Seed the A375 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of each Cobimetinib enantiomer in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the enantiomers.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to untreated control cells and determine the GI50 value.

Visualizations

Experimental Workflow

Caption: Workflow for the preclinical evaluation of Cobimetinib enantiomers.

Logical Relationship of Enantiomer Activity

Caption: Differential biological activity of Cobimetinib enantiomers.

Conclusion

The preclinical evaluation of a chiral drug's enantiomers is a fundamental aspect of drug development. In the case of Cobimetinib, the (S)-enantiomer is the active moiety responsible for its potent MEK inhibitory effects and clinical efficacy. The (R)-enantiomer is significantly less active. This technical guide has provided a comprehensive framework for the preclinical assessment of Cobimetinib enantiomers, including methodologies for their separation, in vitro characterization, and in vivo evaluation. The outlined protocols and workflows serve as a valuable resource for researchers and scientists involved in the discovery and development of chiral kinase inhibitors and other targeted therapies. A thorough understanding of the stereochemistry and differential activity of enantiomers is paramount for ensuring the safety, efficacy, and quality of new medicines.

An In-depth Technical Guide on the R-enantiomer of Cobimetinib for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobimetinib, known by the development codes GDC-0973 and XL518, is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. Cobimetinib is the (S)-enantiomer of the molecule and is the biologically active form used in clinical applications, particularly in combination with BRAF inhibitors for the treatment of melanoma.[4] This guide focuses on the R-enantiomer of Cobimetinib, providing a technical overview of its characteristics and use in cancer cell line studies, in the context of its more active S-enantiomer.

The Stereochemistry of Cobimetinib: The Significance of the R- and S-enantiomers

Chirality plays a crucial role in the pharmacological activity of many drugs. In the case of Cobimetinib, the molecule possesses a stereocenter, leading to the existence of two enantiomers: the (S)-enantiomer (Cobimetinib) and the (R)-enantiomer. Research has demonstrated a significant difference in the biological activity of these two enantiomers. The (S)-isomer, Cobimetinib, is the highly potent inhibitor of MEK1, while the (R)-isomer is reported to be substantially less active.[5] Specifically, the (S)-enantiomer has been shown to be over 10-fold more potent than the (R)-enantiomer.[5] This difference in potency underscores the importance of stereochemistry in the design and development of targeted cancer therapies. While quantitative data for the R-enantiomer is scarce in publicly available literature, its role as a less active counterpart is important for understanding the structure-activity relationship of Cobimetinib.

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

Both enantiomers of Cobimetinib are designed to target the MEK1 and MEK2 kinases within the MAPK (mitogen-activated protein kinase) signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth.

Cobimetinib functions as an allosteric inhibitor, binding to a pocket on the MEK enzyme that is distinct from the ATP-binding site. This binding event prevents the conformational changes required for MEK to be phosphorylated and activated by its upstream kinase, RAF. Consequently, MEK is unable to phosphorylate its only known substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation blocks the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Cobimetinib enantiomers.

Data Presentation: In Vitro Activity of Cobimetinib (S-enantiomer)

Table 1: Biochemical Inhibition of MEK1 by Cobimetinib (S-enantiomer)

| Compound | Target | IC50 (nM) | Reference |

| Cobimetinib (GDC-0973) | MEK1 | 4.2 | [2][6][7][8] |

Table 2: Cellular Activity of Cobimetinib (S-enantiomer) in Cancer Cell Lines

| Cell Line | Cancer Type | Mutation Status | Assay | Endpoint | Value (µM) | Reference |

| 888MEL | Melanoma | BRAF V600E | Viability | EC50 | 0.2 | [8] |

| A2058 | Melanoma | BRAF V600E | Viability | EC50 | 10 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are standard protocols for key assays used to evaluate the efficacy of MEK inhibitors like the enantiomers of Cobimetinib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the Cobimetinib enantiomers in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for the desired treatment period (e.g., 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing complete growth medium.

-

Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of the Cobimetinib enantiomers for a specified period (e.g., 24 hours).

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.

-

-

Colony Growth:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Change the medium every 2-3 days.

-

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Western Blotting for Phospho-ERK (p-ERK)

This technique is used to measure the inhibition of MEK activity by assessing the phosphorylation status of its downstream target, ERK.

-

Cell Lysis:

-

Treat cells with the Cobimetinib enantiomers for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Experimental Workflow Diagrams

Cell-Based Assay Workflow

Caption: A generalized workflow for conducting in vitro cell-based assays with Cobimetinib (R-enantiomer).

Conclusion

The R-enantiomer of Cobimetinib serves as an important tool for understanding the stereochemical requirements for potent MEK inhibition. While it is significantly less active than its S-enantiomer counterpart, its study in cancer cell lines, when compared with the active drug, can provide valuable insights into the structure-activity relationship of MEK inhibitors. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the effects of both enantiomers on cancer cell viability, proliferation, and the critical RAS/RAF/MEK/ERK signaling pathway. Further research may be warranted to fully elucidate the specific interactions, or lack thereof, of the R-enantiomer with the MEK kinase, which could inform the design of future, even more selective and potent, kinase inhibitors.

References

- 1. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Error [gisttrials.org]

- 4. Cobimetinib (GDC-0973, XL518) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Cobimetinib (R-enantiomer) In Vitro Assays

Introduction

Cobimetinib is a potent and highly selective, orally active small molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2, which are key components of the RAS/RAF/MEK/ERK signal transduction pathway.[1][2][3] The active form of the drug is the S-enantiomer. The R-enantiomer of Cobimetinib is known to be less active.[4][5] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a critical target for therapeutic intervention.[6] Cobimetinib is used in combination with BRAF inhibitors, such as vemurafenib, for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the activity of Cobimetinib.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Cobimetinib

| Cell Line | Mutation Status | Assay Type | IC50 (nM) | Reference |

| MEK1 | - | Kinase Assay | 4.2 | [7][8] |

| ED013 | BRAF V600E | Cell Viability | 40 ± 2.63 | [9][10] |

| A375 | BRAF V600E | Cell Viability | Not specified | [9] |

| Mewo | Wild-type BRAF | Cell Viability | Not specified | [9] |

| ED013R2 | BRAF V600E (Vemurafenib resistant) | Cell Viability | >10,000 | [9] |

| WM9 | BRAF V600D | Cell Viability (in combination with Vemurafenib) | 6,153 (for the combination) | [11] |

| Hs294T | BRAF V600E | Cell Viability (in combination with Vemurafenib) | 3,691 (for the combination) | [11] |

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][6] Mutations in genes such as BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[2] Cobimetinib acts by inhibiting MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2 and inhibiting cellular proliferation.[2][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/CellTiter 96 AQueous One Solution Assay)

This protocol is for determining the IC50 value of Cobimetinib in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, ED013)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cobimetinib (S-enantiomer)

-

DMSO (for dissolving Cobimetinib)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Cobimetinib in DMSO (e.g., 10 mM).

-

Perform serial dilutions of Cobimetinib in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cobimetinib. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the Cobimetinib concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow: Cell Viability Assay

Protocol 2: Western Blot for ERK Phosphorylation

This protocol is to assess the inhibitory effect of Cobimetinib on the phosphorylation of ERK.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Complete cell culture medium

-

Cobimetinib

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Cobimetinib (and a vehicle control) for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total-ERK signal and then to the loading control (GAPDH).

-

Conclusion

The provided protocols offer a framework for the in vitro evaluation of Cobimetinib. These assays are crucial for understanding the compound's mechanism of action, determining its potency in various cancer cell lines, and investigating mechanisms of resistance. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. While the focus is on the active S-enantiomer, similar protocols can be adapted to confirm the lower activity of the R-enantiomer.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scholarsinmedicine.com [scholarsinmedicine.com]

- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 7. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cobimetinib in Animal Models

These notes are intended for researchers, scientists, and drug development professionals working with animal models to study the therapeutic potential of MEK inhibition.

Introduction

Cobimetinib (formerly GDC-0973 or XL-518) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2.[3][4] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various human cancers, making it a key therapeutic target.[5] Cobimetinib is a reversible inhibitor that binds to MEK1 and MEK2, preventing the phosphorylation of ERK1 and ERK2, which in turn inhibits tumor cell proliferation and survival.[3][4] Preclinical studies in various animal models have demonstrated the anti-tumor activity of Cobimetinib, both as a single agent and in combination with other targeted therapies.[6][7]

Data Presentation

Table 1: In Vivo Efficacy of Cobimetinib (GDC-0973) in Xenograft Models

| Animal Model | Tumor Cell Line | Treatment | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Nude Mice | BRAF V600E positive tumor cell line | Cobimetinib + Vemurafenib | Not Specified | Not Specified | Increased apoptosis and reduced tumor growth compared to either drug alone. | [8] |

| Nude Mice | BRAF wild type tumors | Vemurafenib + Cobimetinib | Not Specified | Not Specified | Prevented vemurafenib-mediated increased tumor growth. | [8] |

| Genetically Engineered Mouse Model (Pancreatic Ductal Adenocarcinoma) | Mutant Kras-driven | Cobimetinib (GDC-0973) | Not Specified | Not Specified | Modest tumor growth inhibition. | [6] |

| Genetically Engineered Mouse Model (Pancreatic Ductal Adenocarcinoma) | Mutant Kras-driven | Cobimetinib (GDC-0973) + GDC-0941 (PI3K inhibitor) | Not Specified | Not Specified | Significant survival advantage compared to control. | [6] |

Table 2: Pharmacokinetic Parameters of Cobimetinib (GDC-0973) in Preclinical Species

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) | Reference |

| Mouse | 33.5 | 6-15 fold body water | 4-13 | Not Specified | [8] |

| Rat | 37.9 ± 7.2 | 6-15 fold body water | 4-13 | 76 | [8][9] |

| Dog | 5.5 ± 0.3 | 6-15 fold body water | 4-13 | Not Specified | [8] |

| Monkey | 29.6 ± 8.5 | 6-15 fold body water | 4-13 | 6 | [8][9] |

Experimental Protocols

Protocol 1: General Preparation of Cobimetinib for In Vivo Administration

This protocol provides a general guideline for the formulation of Cobimetinib for oral administration in animal models. The specific vehicle may need to be optimized based on the experimental requirements and animal model.

Materials:

-

Cobimetinib (S-enantiomer) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl) or Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Formulation Procedure (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

-

Weigh the required amount of Cobimetinib powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to dissolve the Cobimetinib powder completely. Vortex until a clear solution is obtained.

-

Add PEG300 to the solution and mix thoroughly by vortexing.

-

Add Tween-80 and vortex again to ensure a homogenous mixture.

-

Finally, add the saline to the desired final volume and vortex thoroughly.

-

If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]

-

The final formulation should be a clear solution. Prepare fresh on the day of administration.

Note: An alternative formulation using 10% DMSO and 90% Corn Oil has also been described.[1] The choice of vehicle should be validated for stability and tolerability in the specific animal model.

Protocol 2: Xenograft Tumor Model Study in Mice

This protocol outlines a typical workflow for evaluating the efficacy of Cobimetinib in a subcutaneous xenograft mouse model.

Animal Model:

-

Immunocompromised mice (e.g., Nude, SCID, or NSG) are commonly used for xenograft studies. The choice of strain depends on the tumor cell line to be implanted.

Experimental Workflow:

-

Cell Culture: Culture the desired human cancer cell line (e.g., BRAF-mutant melanoma or KRAS-mutant colorectal cancer cells) under standard sterile conditions.

-

Tumor Cell Implantation:

-

Harvest the cells during their exponential growth phase.

-

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per injection).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Animal Randomization and Treatment:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Administer Cobimetinib or vehicle control orally (by gavage) according to the predetermined dosage and schedule.

-

-

Data Collection and Analysis:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pERK levels).

-

Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.

-

Mandatory Visualizations

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by Cobimetinib.

Caption: Workflow for a typical xenograft study with Cobimetinib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A preclinical report of a cobimetinib-inspired novel anticancer small-molecule scaffold of isoflavones, NSC777213, for targeting PI3K/AKT/mTOR/MEK in multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling targeted inhibition of MEK and PI3 kinase in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

In Vivo Dosing Guide for Cobimetinib: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of the MEK inhibitor Cobimetinib for preclinical research applications. It addresses the critical distinction between Cobimetinib enantiomers, summarizes effective dosing regimens for the active S-enantiomer in established xenograft models, and offers detailed protocols for vehicle preparation and experimental execution. Furthermore, this guide includes visualizations of the targeted signaling pathway and a typical experimental workflow to aid in study design and implementation.

Introduction: Cobimetinib and its Enantiomers

Cobimetinib (also known as GDC-0973 or XL518) is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target.[1]

It is crucial for researchers to note that Cobimetinib is a chiral molecule and exists as two enantiomers: the S-enantiomer and the R-enantiomer. The commercially available and clinically approved form of Cobimetinib is the S-enantiomer , which is the biologically active form of the drug. The R-enantiomer is considered the less active or inactive form. Consequently, there is a lack of published in vivo dosing data for the R-enantiomer. The information and protocols provided herein pertain to Cobimetinib (S-enantiomer), which is the relevant compound for preclinical efficacy studies.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Cobimetinib exerts its anti-tumor effects by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating mutations in the MAPK pathway, such as BRAF V600E or KRAS mutations.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Cobimetinib on MEK1/2.

In Vivo Dosing and Efficacy of Cobimetinib (S-enantiomer)

The following tables summarize preclinical in vivo dosing information for Cobimetinib in various mouse xenograft models. Oral gavage is the standard route of administration.

Table 1: Cobimetinib Monotherapy in Mouse Xenograft Models

| Tumor Model (Cell Line) | Cancer Type | Key Mutation(s) | Dose (mg/kg) | Dosing Schedule | Vehicle | Efficacy Outcome |

| OCI-AML3 | Acute Myeloid Leukemia | DNMT3A R882H, NPM1c | 10 | Daily (PO) | Not Specified | Moderate anti-leukemia efficacy.[2] |

| SK-N-AS | Neuroblastoma | NRAS Q61K | 1, 3, 5, 7.5 | Daily (PO) | Not Specified | 49% tumor growth inhibition at 7.5 mg/kg.[3] |

| IPC-298 | Melanoma | Not Specified | 5 | Daily (PO) for 21 days | 0.5% methylcellulose, 0.2% Tween 80™ | Used in combination studies.[4] |

| BRAF-V600E Mutant Melanoma PDOX | Melanoma | BRAF V600E | 5 | Daily (PO) for 14 days | Not Specified | Slowed tumor growth but did not cause regression.[5] |

Table 2: Cobimetinib in Combination Therapy in Mouse Xenograft Models

| Tumor Model (Cell Line) | Cancer Type | Key Mutation(s) | Combination Agent(s) | Cobimetinib Dose (mg/kg) | Dosing Schedule | Vehicle | Efficacy Outcome |

| OCI-AML3 | Acute Myeloid Leukemia | DNMT3A R882H, NPM1c | Venetoclax (100 mg/kg) | 10 | Daily (PO) for 4 weeks | Not Specified | Potent suppression of leukemia burden.[2] |

| IPC-298 | Melanoma | Not Specified | Belvarafenib (15 or 30 mg/kg) | 5 | Daily (PO) for 21 days | 0.5% methylcellulose, 0.2% Tween 80™ | Assessed for synergistic effects.[4] |

Experimental Protocols

Vehicle Preparation

A commonly used vehicle for oral administration of Cobimetinib is a suspension of 0.5% (w/v) methylcellulose with 0.2% (w/v) Tween 80 in sterile water.

Materials:

-

Methylcellulose (e.g., 400 cP viscosity)

-

Tween 80 (Polysorbate 80)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Autoclave (optional, for sterilization)

Protocol:

-

To prepare 100 mL of vehicle: heat approximately 30 mL of sterile water to 60-80°C in a beaker with a magnetic stir bar.

-

Slowly add 0.5 g of methylcellulose to the heated water while stirring continuously. A milky, homogenous suspension should form.

-

Remove the beaker from the heat and add the remaining 70 mL of cold sterile water.

-

Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear. This may take several hours or can be left overnight.

-

Add 0.2 mL of Tween 80 to the clear methylcellulose solution and mix thoroughly.

-

The final vehicle can be stored at 4°C for up to one month.

Dosing Solution Preparation

-

Calculate the total amount of Cobimetinib required for the study based on the number of animals, their average weight, the dose, and the dosing volume.

-

Weigh the required amount of Cobimetinib powder.

-

Prepare a stock solution if necessary, for example, in DMSO.

-

For a suspension, directly add the Cobimetinib powder to the prepared vehicle.

-

Vortex and/or sonicate the mixture to ensure a uniform suspension before each use. The dosing solution should be prepared fresh daily.

In Vivo Xenograft Study Protocol

This protocol outlines a typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.

Caption: A typical experimental workflow for an in vivo Cobimetinib efficacy study.

Detailed Steps:

-

Animal Acclimation: House immunodeficient mice (e.g., athymic nude mice) for at least one week to acclimate to the facility conditions.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Administer Cobimetinib or vehicle via oral gavage according to the predetermined dose and schedule.

-

Ongoing Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any clinical signs of toxicity or distress.

-

Endpoint: The study may be concluded when tumors in the control group reach a specified size, or based on humane endpoints such as significant weight loss or signs of poor health.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

This guide provides essential information for the preclinical in vivo evaluation of Cobimetinib. By focusing on the active S-enantiomer and providing detailed, actionable protocols, researchers can design and execute robust studies to investigate the efficacy of MEK inhibition in various cancer models. Adherence to proper vehicle preparation and a structured experimental workflow are critical for obtaining reproducible and reliable results.

References

- 1. Cobimetinib (GDC-0973, XL518) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of Cobimetinib (R-enantiomer) Stock Solution

Introduction

Cobimetinib is a potent and selective inhibitor of MEK1, a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various human cancers.[1][2] The R-enantiomer of Cobimetinib is the less active stereoisomer and is often used as a control or for comparative studies in cancer research.[3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Cobimetinib (R-enantiomer).

Data Presentation

For clarity and ease of reference, all quantitative data regarding the chemical properties, solubility, and recommended storage of Cobimetinib (R-enantiomer) are summarized in the tables below.

Table 1: Chemical Properties of Cobimetinib (R-enantiomer)

| Property | Value |

| CAS Number | 934660-94-3[3][4] |

| Molecular Formula | C21H21F3IN3O2[3][4] |

| Molecular Weight | 531.31 g/mol [3][4] |

| Appearance | White to off-white solid[4] |

Table 2: Solubility of Cobimetinib (R-enantiomer)

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (188.21 mM)[2][4] | Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[2][4] Ultrasonic assistance may be required.[4] |

| Ethanol | 44 mg/mL (82.81 mM)[5] | Sonication is recommended to aid dissolution.[5] |

| Water | < 1 mg/mL | Considered insoluble or only slightly soluble.[5] |

Table 3: Stock Solution Storage and Stability

| Storage Temperature | Powder Form | In Solvent |

| -20°C | 3 years[4] | 1 month[2][3][4] |

| -80°C | Not specified | 6 months to 1 year[2][3][4] |

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3][4]

Experimental Protocols

1. Safety Precautions

Before handling Cobimetinib (R-enantiomer), users must review the complete Material Safety Data Sheet (MSDS).[6] This compound should be considered hazardous.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[6] Avoid contact with skin and eyes.[7]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with institutional and local regulations.

2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials and Equipment:

-

Cobimetinib (R-enantiomer) powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

Procedure:

-

Equilibration: Allow the vial of Cobimetinib (R-enantiomer) powder to reach room temperature before opening to prevent condensation of moisture.

-

Calculation: Calculate the mass of Cobimetinib (R-enantiomer) required. For a 10 mM solution, the calculation is as follows:

-

Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight (mg/mmol)

-

Example for 1 mL of 10 mM solution: 1 mL x 10 mmol/L x (1 L / 1000 mL) x 531.31 mg/mmol = 5.31 mg

-

-

Weighing: Carefully weigh the calculated amount of powder using an analytical balance and transfer it into a sterile tube or vial.

-

Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the powder. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to mix. c. If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[5] Gentle warming to 37°C can also aid dissolution.[3][8] d. Visually inspect the solution to ensure it is clear and free of any precipitate.

-

Aliquoting and Storage: a. To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][4]

3. Protocol for Preparing Working Solutions

Working solutions for cell culture or other assays are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Perform a serial dilution to achieve the desired final concentration. It is not recommended to add a very small volume of DMSO stock directly to a large volume of aqueous buffer, as this can cause the compound to precipitate.

-

Example for preparing a 10 µM working solution:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM solution (a 1:100 dilution).

-

Vortex gently to mix.

-

Add the required volume of this 100 µM intermediate solution to your experimental setup (e.g., add 10 µL to 90 µL of medium in a well to achieve a final concentration of 10 µM).

-

-

Visualizations

Cobimetinib's Target in the MAPK Signaling Pathway

Cobimetinib is a selective inhibitor of MEK1/2, which are central kinases in the RAS/RAF/MEK/ERK signaling pathway.[] This pathway regulates cell proliferation, differentiation, and survival.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing and storing Cobimetinib (R-enantiomer) stock and working solutions.

References

Application Notes and Protocols: The Use of Cobimetinib (R-enantiomer) in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the R-enantiomer of Cobimetinib in melanoma cell line research. While the S-enantiomer is the clinically approved and biologically active form of Cobimetinib, the R-enantiomer serves as a crucial tool for specificity and control experiments in non-clinical research settings. This document outlines its mechanism of action, expected effects on melanoma cell lines, and detailed protocols for its application in key in vitro assays.

Introduction

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] In melanoma, particularly in cases with BRAF mutations, this pathway is often constitutively active, driving tumor cell proliferation and survival. The clinically approved form of Cobimetinib is the S-enantiomer, which effectively inhibits MEK and, in combination with BRAF inhibitors like vemurafenib, has shown significant efficacy in treating BRAF V600 mutation-positive metastatic melanoma.[1]

The R-enantiomer of Cobimetinib is characterized as the less active stereoisomer. Its primary application in a research context is to serve as a negative control to demonstrate the specific, on-target effects of the S-enantiomer. By comparing the cellular and biochemical effects of the active S-enantiomer with the less active R-enantiomer, researchers can confirm that the observed biological responses are due to the specific inhibition of the MEK pathway and not off-target effects.

Mechanism of Action and Expected Effects

Cobimetinib is a reversible, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.[2][3] This binding prevents the phosphorylation and activation of MEK's downstream targets, ERK1 and ERK2. The inhibition of the MAPK/ERK pathway leads to decreased cell proliferation and the induction of apoptosis in melanoma cells with activating BRAF mutations.

The R-enantiomer of Cobimetinib is expected to have significantly lower potency in inhibiting MEK1/2 compared to the S-enantiomer. Therefore, when applied to melanoma cell lines, particularly those with BRAF mutations, it is anticipated to have a minimal impact on:

-

Inhibition of ERK1/2 phosphorylation.

-

Reduction of cell viability and proliferation.

-

Induction of apoptosis.

Data Presentation

The following tables summarize the expected comparative activity of the S-enantiomer (active Cobimetinib) and the R-enantiomer in melanoma cell lines.

Table 1: Comparative Inhibitory Activity against MEK1

| Compound | Target | IC50 (in vitro kinase assay) | Reference |

| Cobimetinib (S-enantiomer) | MEK1 | 4.2 nM | [4] |

| Cobimetinib (R-enantiomer) | MEK1 | Significantly higher than S-enantiomer (Expected) | - |

Table 2: Comparative Effects on Cell Viability in BRAF-mutant Melanoma Cell Lines

| Cell Line | Compound | IC50 (Cell Viability) | Reference |

| A375 (BRAF V600E) | Cobimetinib (S-enantiomer) | Reported in the nanomolar range | [5] |

| A375 (BRAF V600E) | Cobimetinib (R-enantiomer) | Significantly higher than S-enantiomer (Expected) | - |

| ED013 (BRAF V600E) | Cobimetinib (S-enantiomer) | 40 ± 2.63 nM (48h) | [6] |

| ED013 (BRAF V600E) | Cobimetinib (R-enantiomer) | Significantly higher than S-enantiomer (Expected) | - |

Mandatory Visualizations

Caption: MAPK/ERK signaling pathway and the inhibitory action of Cobimetinib enantiomers.

Caption: Experimental workflow for evaluating Cobimetinib enantiomers in melanoma cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Cobimetinib (R-enantiomer) on the viability of melanoma cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

Cobimetinib (R-enantiomer) and Cobimetinib (S-enantiomer) stock solutions (in DMSO)

-

Vehicle control (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Cobimetinib (R-enantiomer) and Cobimetinib (S-enantiomer) in complete culture medium. Also, prepare a vehicle control with the same concentration of DMSO as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for MAPK Pathway Analysis

This protocol is for assessing the effect of Cobimetinib (R-enantiomer) on the phosphorylation of ERK.

Materials:

-

Melanoma cell lines

-

6-well plates

-

Cobimetinib (R-enantiomer) and Cobimetinib (S-enantiomer)

-

Vehicle control (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed melanoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of Cobimetinib (R-enantiomer), Cobimetinib (S-enantiomer), or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-